![molecular formula C9H6BrF B1416029 2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene CAS No. 2229011-45-2](/img/structure/B1416029.png)
2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene
Overview
Description
“2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene” is a chemical compound with the molecular weight of 229.05 . It is also known by its IUPAC name, 2-bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene . The compound is typically stored at temperatures between 2 and 8 degrees Celsius .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene” can be represented by the InChI code: 1S/C9H6BrFO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h1,3-4,6H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene” is a solid compound . Its empirical formula is C9H7FO, and it has a molecular weight of 150.15 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the current resources.Scientific Research Applications
Synthesis and Biological Evaluation
A study by Batool et al. (2014) details a method for the synthesis of (prop-2-ynyloxy) benzene derivatives, including 2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene. This synthesis involves reactions with propargyl bromide and evaluates the antibacterial and antiurease activities of the synthesized compounds. One compound, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene, showed significant activity against urease enzyme, while 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene demonstrated potent antibacterial effects against Bacillus subtillus (Batool et al., 2014).
Antimicrobial Properties
Liaras et al. (2011) synthesized (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which include derivatives of 2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene. These compounds were tested for antimicrobial activity against various bacteria and fungi, showing greater effectiveness than some reference drugs (Liaras et al., 2011).
Radiosynthesis for Bifunctional Labelling Agents
Namolingam et al. (2001) conducted a study on the radiosynthesis of 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue, and also synthesized various 1-halomethyl-[18F]fluoromethyl-benzenes, including 2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene derivatives. These compounds are prospective bifunctional labelling agents (Namolingam et al., 2001).
Modular Construction of Dendritic Carbosilanes
A study by Casado and Stobart (2000) discusses the use of 1-bromo-4-(prop-2-enyl)benzene, a closely related compound, in the modular construction of dendritic carbosilanes. This method accommodates sequential divergent and convergent steps for dendritic extension, showing potential applications in the synthesis of modified carbosilane dendrimers (Casado & Stobart, 2000).
Safety and Hazards
The safety data sheet (SDS) for “2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene” indicates that it is classified under the GHS06 hazard class, which denotes acute toxicity . The precautionary statements include P301 + P330 + P331 + P310, which advise that if swallowed, rinse mouth and do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .
properties
IUPAC Name |
2-bromo-4-fluoro-1-prop-2-ynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF/c1-2-3-7-4-5-8(11)6-9(7)10/h1,4-6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDMAXGHXQQSRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-1-(prop-2-yn-1-yl)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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